molecular formula C10H7Cl2N3O3 B7761984 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole

1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole

Cat. No.: B7761984
M. Wt: 288.08 g/mol
InChI Key: OOHKOTJYNNUCDV-UHFFFAOYSA-N
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Description

1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a 2,6-dichlorophenoxy methyl group

Preparation Methods

The synthesis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dichlorophenol and 4-nitro-1H-pyrazole.

    Reaction Conditions: The 2,6-dichlorophenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide is then reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form 2,6-dichlorophenoxy methyl chloride.

    Coupling Reaction: The 2,6-dichlorophenoxy methyl chloride is then reacted with 4-nitro-1H-pyrazole in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole undergoes various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions to form pyrazole N-oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include amino derivatives, substituted phenoxy derivatives, and pyrazole N-oxides.

Scientific Research Applications

1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:

    2,6-Dichlorophenol: This compound shares the dichlorophenoxy group but lacks the pyrazole ring and nitro group, resulting in different chemical and biological properties.

    4-Nitro-1H-pyrazole: This compound shares the pyrazole ring and nitro group but lacks the dichlorophenoxy group, leading to different reactivity and applications.

    1-((2,6-Dichlorophenoxy)methyl)-4-amino-1H-pyrazole: This compound is a reduced form of this compound, with an amino group instead of a nitro group, resulting in different biological activities.

The uniqueness of this compound lies in its combination of the dichlorophenoxy group, nitro group, and pyrazole ring, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O3/c11-8-2-1-3-9(12)10(8)18-6-14-5-7(4-13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKOTJYNNUCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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